(E)-ethyl 2-(2-phenylhydrazono)acetate
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Overview
Description
Ethyl (2E)-(phenylhydrazono)ethanoate is an organic compound that belongs to the class of esters It is characterized by the presence of an ethyl group attached to the oxygen atom of the ester functional group, and a phenylhydrazono group attached to the carbon atom of the ethanoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (2E)-(phenylhydrazono)ethanoate typically involves the reaction of ethyl acetoacetate with phenylhydrazine under acidic or basic conditions. The reaction proceeds through the formation of a hydrazone intermediate, which then undergoes cyclization to form the desired product. The reaction conditions, such as temperature, solvent, and pH, can significantly influence the yield and purity of the product.
Industrial Production Methods
On an industrial scale, the production of ethyl (2E)-(phenylhydrazono)ethanoate may involve continuous flow processes and the use of catalysts to enhance the reaction rate and selectivity. The choice of solvent and purification methods, such as distillation or crystallization, are crucial for obtaining a high-purity product suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
Ethyl (2E)-(phenylhydrazono)ethanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the hydrazono group to an amine or other reduced forms.
Substitution: The ester group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines, alcohols, or thiols can react with the ester group under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols.
Scientific Research Applications
Ethyl (2E)-(phenylhydrazono)ethanoate has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound can be used in studies involving enzyme inhibition, protein binding, and other biochemical processes.
Industry: Utilized in the production of specialty chemicals, dyes, and polymers.
Mechanism of Action
The mechanism of action of ethyl (2E)-(phenylhydrazono)ethanoate involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The hydrazono group can form covalent or non-covalent bonds with these targets, leading to inhibition or activation of specific biochemical pathways. The ester group may also undergo hydrolysis, releasing active metabolites that contribute to the compound’s overall effect.
Comparison with Similar Compounds
Similar Compounds
Ethyl acetate: A simple ester with a similar ethyl group but lacking the hydrazono functionality.
Phenylhydrazine: Contains the hydrazono group but lacks the ester moiety.
Ethyl benzoate: An ester with a phenyl group but without the hydrazono functionality.
Uniqueness
Ethyl (2E)-(phenylhydrazono)ethanoate is unique due to the combination of the ester and hydrazono functionalities in a single molecule. This dual functionality allows it to participate in a wide range of chemical reactions and interact with various molecular targets, making it a versatile compound for research and industrial applications.
Properties
Molecular Formula |
C10H12N2O2 |
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Molecular Weight |
192.21 g/mol |
IUPAC Name |
ethyl (2E)-2-(phenylhydrazinylidene)acetate |
InChI |
InChI=1S/C10H12N2O2/c1-2-14-10(13)8-11-12-9-6-4-3-5-7-9/h3-8,12H,2H2,1H3/b11-8+ |
InChI Key |
OXDINSQNKBLMPS-DHZHZOJOSA-N |
Isomeric SMILES |
CCOC(=O)/C=N/NC1=CC=CC=C1 |
Canonical SMILES |
CCOC(=O)C=NNC1=CC=CC=C1 |
Origin of Product |
United States |
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